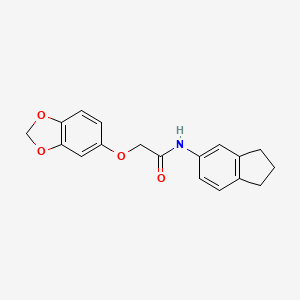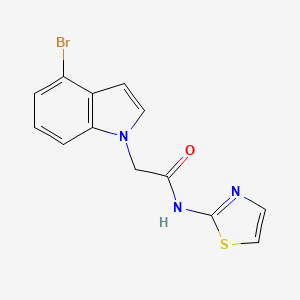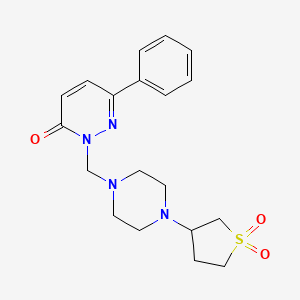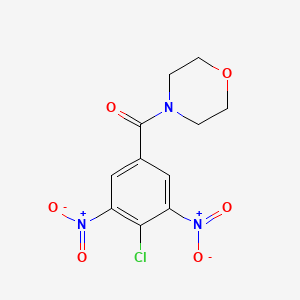
(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of both benzodioxole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves a multi-step process:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with nitrobenzaldehyde under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole intermediates through a condensation reaction with an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group on the benzothiazole moiety, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzodioxole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole and benzothiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzothiazole moieties can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)prop-2-enamide: Lacks the nitro group, leading to different reactivity and biological activity.
(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-amino-1,3-benzothiazol-2-yl)prop-2-enamide: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness
The presence of both the benzodioxole and nitrobenzothiazole moieties in (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential applications. The nitro group provides additional sites for chemical modification and biological interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H11N3O5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H11N3O5S/c21-16(6-2-10-1-5-13-14(7-10)25-9-24-13)19-17-18-12-4-3-11(20(22)23)8-15(12)26-17/h1-8H,9H2,(H,18,19,21)/b6-2+ |
InChI Key |
FSXHMMMPKFEWNF-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11017536.png)
![3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B11017557.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11017559.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11017560.png)



![2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B11017591.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11017593.png)


![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide](/img/structure/B11017608.png)
![N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11017619.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11017627.png)
